1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine
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Overview
Description
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine is a compound that features a trifluoromethoxy group, which is increasingly utilized in bioactive compounds. The trifluoromethoxy group is known for its unique properties, including its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable substituent in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyl triflate as a reagent to introduce the trifluoromethoxy group onto a pyrazole ring . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Trifluoromethyl)ethyl)-1h-pyrazol-4-amine
- 1-(2-(Trifluoromethoxy)propyl)-1h-pyrazol-4-amine
Uniqueness
1-(2-(Trifluoromethoxy)ethyl)-1h-pyrazol-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H8F3N3O |
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Molecular Weight |
195.14 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)13-2-1-12-4-5(10)3-11-12/h3-4H,1-2,10H2 |
InChI Key |
LXNVAHLHHYZLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCOC(F)(F)F)N |
Origin of Product |
United States |
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